molecular formula C15H18N2O3S B3009617 (3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706223-06-4

(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3009617
CAS No.: 1706223-06-4
M. Wt: 306.38
InChI Key: GGFYKPVTECXJJT-UHFFFAOYSA-N
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Description

The compound “(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a structurally complex molecule featuring a methanone bridge linking two heterocyclic moieties: a 3,5-dimethyl-substituted isoxazole and a 7-(furan-2-yl)-substituted 1,4-thiazepane. The furan substituent contributes aromaticity and polarity, which may influence solubility and binding affinity. This compound’s unique architecture positions it as a candidate for exploration in drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-14(11(2)20-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-19-12/h3-4,8,13H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFYKPVTECXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring and a thiazepan moiety, which are known for their diverse biological activities. The molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2S}, with a molecular weight of approximately 288.36 g/mol. Its structure can be represented as follows:

IUPAC Name (3,5Dimethylisoxazol4yl)(7(furan2yl)1,4thiazepan4yl)methanone\text{IUPAC Name }this compound

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and thiazepane rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoxazole showed activity against various bacterial strains, suggesting that the inclusion of the thiazepan structure could enhance this effect through synergistic mechanisms.

Neuroprotective Effects

A notable case study involved evaluating the neuroprotective effects of similar compounds in neuroblastoma cell lines. The compound was tested against neurotoxins like MPP+ and methamphetamine. Results indicated that it could significantly improve cell viability under toxic conditions, suggesting potential applications in treating neurodegenerative diseases .

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. The isoxazole moiety may engage in hydrogen bonding with active sites on proteins, while the thiazepan ring could modulate receptor activity. This dual action allows for a broad spectrum of biological effects.

In Vitro Studies

In vitro assays have shown that the compound can inhibit certain enzymes associated with inflammatory pathways. For instance, it was observed to reduce nitric oxide production in activated macrophages, indicating anti-inflammatory properties .

Case Studies Overview

  • Neuroprotection : In a study involving SH-SY5Y cells, the compound demonstrated significant protection against dopaminergic neurotoxins. The protective effects were dose-dependent, with optimal concentrations restoring cell viability to control levels .
  • Antimicrobial Testing : Compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating effective antimicrobial activity .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
NeuroprotectionImproved cell viability against MPP+
Anti-inflammatoryReduced nitric oxide production

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Feature Target Compound
Core Heterocycle Isoxazole + 1,4-thiazepane 1,2,4-Triazole + thioether Thiazole + triazole
Key Substituents Furan-2-yl, dimethylisoxazole 2,4-Difluorophenyl, sulfonyl 4-Fluorophenyl, chlorophenyl
Ring Size 5- and 7-membered 5-membered 5-membered
Polar Groups Furan oxygen Fluorine, sulfonyl Fluorine, nitrogen

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